molecular formula C6H5BBrIO2 B1466057 2-Bromo-3-iodophenylboronic acid CAS No. 1451393-38-6

2-Bromo-3-iodophenylboronic acid

Cat. No.: B1466057
CAS No.: 1451393-38-6
M. Wt: 326.72 g/mol
InChI Key: KBJHIDMBOYUKRM-UHFFFAOYSA-N
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Description

2-Bromo-3-iodophenylboronic acid is an organoboron compound with the molecular formula C6H5BBrIO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with bromine and iodine atoms at the 2 and 3 positions, respectively. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its unique reactivity and functional group compatibility .

Biochemical Analysis

Biochemical Properties

(2-Bromo-3-iodophenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the Suzuki–Miyaura coupling reaction. This reaction involves the formation of carbon-carbon bonds between a boronic acid and an organohalide in the presence of a palladium catalyst. The compound interacts with palladium complexes, facilitating the transmetalation step, where the boron atom transfers its organic group to the palladium center. This interaction is essential for the formation of the desired carbon-carbon bond .

Cellular Effects

The effects of (2-Bromo-3-iodophenyl)boronic acid on various types of cells and cellular processes are not well-documented. Boronic acids, in general, are known to interact with cellular components such as enzymes and proteins. These interactions can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, boronic acids can inhibit serine proteases by forming a reversible covalent bond with the active site serine residue .

Molecular Mechanism

The molecular mechanism of (2-Bromo-3-iodophenyl)boronic acid primarily involves its role in the Suzuki–Miyaura coupling reaction. The compound undergoes transmetalation with a palladium complex, transferring its organic group to the palladium center. This step is followed by reductive elimination, where the palladium complex forms the desired carbon-carbon bond and regenerates the palladium catalyst. The boronic acid group of (2-Bromo-3-iodophenyl)boronic acid is crucial for its interaction with the palladium complex, facilitating the transmetalation step .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of (2-Bromo-3-iodophenyl)boronic acid can influence its effectiveness in biochemical reactions. The compound is generally stable when stored at low temperatures (2-8°C), but it may degrade over time if exposed to higher temperatures or moisture. Long-term effects on cellular function have not been extensively studied, but the stability of the compound is crucial for its consistent performance in laboratory experiments .

Dosage Effects in Animal Models

The effects of (2-Bromo-3-iodophenyl)boronic acid at different dosages in animal models have not been well-documentedIt is essential to determine the appropriate dosage to avoid toxicity while achieving the desired biochemical effects .

Transport and Distribution

The transport and distribution of (2-Bromo-3-iodophenyl)boronic acid within cells and tissues are not well-documented. Boronic acids can interact with transporters and binding proteins, influencing their localization and accumulation within cells. Understanding these interactions is crucial for determining the compound’s bioavailability and effectiveness in biochemical reactions .

Subcellular Localization

The subcellular localization of (2-Bromo-3-iodophenyl)boronic acid has not been extensively studied. Boronic acids can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms can influence the compound’s activity and function within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-iodophenylboronic acid typically involves the halogenation of phenylboronic acid derivatives. One common method is the sequential bromination and iodination of phenylboronic acid. The reaction conditions often involve the use of bromine and iodine reagents in the presence of suitable catalysts and solvents to achieve the desired substitution pattern .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-3-iodophenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

2-Bromo-3-iodophenylboronic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: It can be employed in the development of boron-containing compounds for biological studies and drug discovery.

    Medicine: The compound is explored for its potential use in the synthesis of boron-containing drugs and therapeutic agents.

    Industry: It is utilized in the production of advanced materials and polymers with specific properties.

Comparison with Similar Compounds

    3-Iodophenylboronic acid: Similar in structure but lacks the bromine atom.

    2-Bromophenylboronic acid: Similar in structure but lacks the iodine atom.

    2-Bromo-3-fluorophenylboronic acid: Contains a fluorine atom instead of iodine.

Uniqueness: 2-Bromo-3-iodophenylboronic acid is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity and selectivity in various chemical reactions. This dual halogenation allows for versatile functionalization and cross-coupling possibilities, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

(2-bromo-3-iodophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BBrIO2/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJHIDMBOYUKRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)I)Br)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BBrIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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